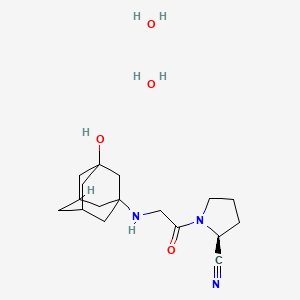

Vildagliptin (dihydrate)

Description

BenchChem offers high-quality Vildagliptin (dihydrate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Vildagliptin (dihydrate) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C17H29N3O4 |

|---|---|

Molecular Weight |

339.4 g/mol |

IUPAC Name |

(2S)-1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile;dihydrate |

InChI |

InChI=1S/C17H25N3O2.2H2O/c18-9-14-2-1-3-20(14)15(21)10-19-16-5-12-4-13(6-16)8-17(22,7-12)11-16;;/h12-14,19,22H,1-8,10-11H2;2*1H2/t12?,13?,14-,16?,17?;;/m0../s1 |

InChI Key |

MVOBUCAQTXEOGS-OGDHSBAZSA-N |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)C#N.O.O |

Canonical SMILES |

C1CC(N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)C#N.O.O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Vildagliptin Dihydrate

Vildagliptin, a potent and selective dipeptidyl peptidase-IV (DPP-IV) inhibitor, is a critical oral therapeutic agent for the management of type 2 diabetes mellitus. Its chemical structure, (2S)-1-[[(3-hydroxytricyclo[3.3.1.13,7]dec-1-yl)amino]acetyl]pyrrolidine-2-carbonitrile, presents unique synthetic challenges, particularly in maintaining the crucial (S)-stereochemistry of the pyrrolidine ring, which is essential for its biological activity. This guide provides a comprehensive overview of the prevalent synthetic routes, purification methodologies, and impurity control strategies for vildagliptin, tailored for researchers, scientists, and professionals in drug development.

I. Synthetic Pathways for Vildagliptin

The synthesis of vildagliptin primarily involves the coupling of two key intermediates: (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile and 3-amino-1-adamantanol. Various methods have been developed to prepare these intermediates and to couple them efficiently, aiming for high yield and purity.

A common and efficient synthetic approach begins with L-proline. This multi-step process is outlined below.[1]

Alternative routes have also been explored to simplify the process and improve yields. One such patented method starts from N-fluorenylmethoxycarbonyl-L-prolinamide, which is dehydrated to a nitrile, followed by deprotection, N-chloroacetylation, and condensation with 3-amino-1-adamantanol.[2] Another approach utilizes continuous flow technology for the in-line formation and immediate consumption of the Vilsmeier reagent for the dehydration step, which mitigates safety and handling issues associated with this reagent.[3][4]

Quantitative Data on Vildagliptin Synthesis

| Step | Starting Material | Reagents | Solvent | Yield | Reference |

| Synthesis of Intermediate A | L-proline | Chloroacetyl chloride | Tetrahydrofuran (THF) | 90% | [5] |

| Synthesis of Intermediate B | Intermediate A | Di-tert-butyl dicarbonate, Ammonium bicarbonate, Pyridine | Acetonitrile | 84% | [5] |

| Synthesis of Intermediate C | 1-Aminoadamantane HCl | H₂SO₄, HNO₃, Boric acid | - | Not specified | [1] |

| Condensation to Vildagliptin | Intermediate B & C | K₂CO₃, KI | 2-Butanone | 77% | [5] |

| Overall Process | L-proline | Various | Various | 95% | [1] |

| Alternative Condensation | (S)-1-(2-chloroacetyl)pyrrolidine-2-cyanide & 3-hydroxy-adamantanamine | Catalyst | Organic solvent/water | High yield | [6] |

Experimental Protocols for Synthesis

1. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid [1] To a solution of L-proline (10 g, 0.087 mol) in 200 mL of tetrahydrofuran (THF), chloroacetyl chloride (9.8 mL, 0.129 mol) is added dropwise at 0 °C.[1] The mixture is stirred for 20 minutes and then heated to 70 °C.[1] After the reaction is complete, the mixture is diluted with 25 mL of water and stirred for an additional 20 minutes. Brine (25 mL) and ethyl acetate (150 mL) are added for extraction.[1]

2. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile [1] The carboxylic acid intermediate is reacted with acetonitrile in the presence of sulfuric acid. The excess acetonitrile is evaporated, and the residue is worked up to yield the carbonitrile intermediate.[1]

3. Synthesis of 3-Aminoadamantanol [1] 1-Aminoadamantane hydrochloride is oxidized using a mixture of sulfuric acid and nitric acid with boric acid as a catalyst. The product is then extracted with ethanol.[1]

4. Synthesis of Vildagliptin [5] (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile (2.2 g, 0.0127 mol) and 3-amino-1-adamantanol (1 g, 6 mmol) are dissolved in 15 mL of 2-butanone. Potassium carbonate (3.3 g, 24 mmol) and potassium iodide (50 mg, 0.3 mmol) are added to the mixture. The reaction mixture is stirred at reflux for 4 hours. After completion, the mixture is filtered, and the solvent is evaporated to give a residue, which is the crude vildagliptin.[5]

II. Purification of Vildagliptin and Impurity Control

The purification of crude vildagliptin is a critical step to ensure the final active pharmaceutical ingredient (API) meets the stringent purity requirements for pharmaceutical use. Recrystallization is the most common method for purifying vildagliptin.

Common Impurities

Several process-related impurities can form during the synthesis of vildagliptin. One of the most significant is the disubstituted impurity, which is challenging to remove.[7] Other potential impurities include the R-enantiomer of vildagliptin and degradation products like vildagliptin diketopiperazine.[8][9][10][11] An unknown impurity, identified as (2S)-1-[2-[(3-hydroxyadamantan-1-yl)imino]acetyl]pyrrolidine-2-carbonitrile, has been detected in the range of 0.01-0.06% in various batches and is noted to be unstable.[9][12]

Purification Techniques and Data

| Purification Method | Solvent System | Resulting Purity | Key Impurities Removed | Reference |

| Recrystallization | Methanol and a mixed anti-solvent | 99.92% - 99.99% | General process impurities | [13] |

| Recrystallization | Ethyl acetate and methanol (1:1) | 98.17% | Not specified | [5] |

| Recrystallization | Methyl ethyl ketone | 99.9% | Not specified | [14] |

| Recrystallization | Acetone/Ethyl acetate (7:3 v/v) | Not specified | Not specified | [1] |

| Patented Method | Avoids repeated recrystallization | Disubstituted impurities < 0.1% | Disubstituted impurities | [7] |

Experimental Protocols for Purification

1. Recrystallization from Methanol and Anti-solvent [13] Crude vildagliptin is dissolved in methanol with heating and stirring until a clear solution is obtained. The solution is then filtered while hot. The filtrate is cooled to 20-30 °C, and a pre-cooled mixed anti-solvent is added at a flow rate of 1.0-2.0 mL/min to induce crystallization. The resulting crystals are collected by vacuum filtration and dried under vacuum at 50 °C for 5 hours.[13] This method can yield purities between 99.92% and 99.99%.[13]

2. Chiral Purity Analysis The enantiomeric purity of vildagliptin is crucial for its therapeutic effect. High-performance liquid chromatography (HPLC) using a chiral stationary phase is the standard method for determining the enantiomeric purity. A validated chiral UFLC (Ultra Fast Liquid Chromatography) method can be used for the quantitative analysis of vildagliptin enantiomers.[15] The limit of detection (LOD) and limit of quantification (LOQ) for the R-enantiomer have been reported as 0.15 µg/mL and 0.5 µg/mL, respectively.[16] Another chiral separation method using capillary electrophoresis with α-cyclodextrin as a chiral selector has also been developed, offering a cost-effective alternative.[17][18]

III. Conclusion

The synthesis of vildagliptin dihydrate has been optimized through various routes, with the condensation of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile and 3-amino-1-adamantanol being the cornerstone of most industrial processes. The primary challenges lie in the control of stereochemistry and the minimization of process-related impurities, particularly the disubstituted byproduct. Effective purification through controlled crystallization is paramount to achieving the high purity required for an active pharmaceutical ingredient. The development of robust analytical methods for both chemical and chiral purity ensures the quality and safety of the final drug product. Continuous innovation in both batch and flow chemistry promises further improvements in the efficiency, safety, and sustainability of vildagliptin synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. CN104326961A - Synthetic process of vildagliptin - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. asianpubs.org [asianpubs.org]

- 6. A kind of synthetic technique of vildagliptin - Patent CN-103804267-B - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CN113527168A - Purification method of vildagliptin - Google Patents [patents.google.com]

- 8. Preparation method for vildagliptin impurity - Eureka | Patsnap [eureka.patsnap.com]

- 9. Identification, isolation and characterization of potential process-related impurity and its degradation product in vildagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Vildagliptin diketopiperazine and preparation method thereof - Eureka | Patsnap [eureka.patsnap.com]

- 11. pharmaffiliates.com [pharmaffiliates.com]

- 12. researchgate.net [researchgate.net]

- 13. CN106966944A - A kind of vildagliptin crystal-form compound and preparation method thereof - Google Patents [patents.google.com]

- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 15. scirp.org [scirp.org]

- 16. tsijournals.com [tsijournals.com]

- 17. Chiral Separation of Vildagliptin by Capillary Electrophoresis—The Study of Enantiomeric Complexation [ouci.dntb.gov.ua]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Crystal Structure and Polymorphism of Vildagliptin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vildagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor, is a critical therapeutic agent in the management of type 2 diabetes mellitus. The solid-state properties of an active pharmaceutical ingredient (API), such as its crystal structure and polymorphism, are of paramount importance as they can significantly influence its stability, solubility, bioavailability, and manufacturability. This technical guide provides a comprehensive overview of the current scientific knowledge on the crystal structure and polymorphism of vildagliptin. While a dihydrate form of vildagliptin is noted in chemical databases, detailed public crystallographic data for this specific hydrate remains elusive. Therefore, this guide focuses on the well-characterized anhydrous crystalline forms, a hydrated complex, and the amorphous state of vildagliptin. It includes a compilation of available quantitative data, detailed experimental methodologies for characterization, and visual representations of polymorphic relationships and analytical workflows to serve as a valuable resource for researchers and professionals in the field of drug development.

Introduction to Vildagliptin and Polymorphism

Vildagliptin is an oral antihyperglycemic agent that enhances the incretin system to improve glycemic control. The ability of a solid material to exist in multiple crystalline forms is known as polymorphism. These different forms, or polymorphs, have the same chemical composition but differ in their crystal lattice arrangements. Such variations can lead to different physicochemical properties, making the study of polymorphism a critical aspect of drug development.

The known solid-state forms of vildagliptin include at least two anhydrous crystalline polymorphs, an amorphous form, and a hydrated complex. Understanding the relationships between these forms and the methods to characterize them is essential for ensuring consistent product quality and therapeutic efficacy.

Crystalline Forms of Vildagliptin

Anhydrous Polymorphs

At least two distinct anhydrous crystalline forms of vildagliptin have been reported in scientific literature and patent filings. For the purpose of this guide, they will be referred to as Form A and Form B, in addition to a well-defined single crystal structure.

Table 1: Crystallographic Data for Anhydrous Vildagliptin

| Parameter | Anhydrous Vildagliptin (Single Crystal) |

| Space Group | P212121 |

| a (Å) | 10.14270(10) |

| b (Å) | 10.60440(10) |

| c (Å) | 14.51410(10) |

| Volume (ų) | 1561.1 |

Table 2: Powder X-ray Diffraction (PXRD) Peaks for Anhydrous Vildagliptin Polymorphs

| Form A (2θ ± 0.3°)[1] | Form B (2θ ± 0.2°)[1] |

| 12.0 | 6.02 |

| 13.5 | 7.53 |

| 16.13 | 9.62 |

| 16.6 | 11.41 |

| 17.1 | 12.60 |

| 17.2 | 14.03 |

| 20.1 | 15.13 |

| 22.5 | 18.64 |

| 27.4 | 21.22 |

| 28.1 | 23.01 |

| 25.06 | |

| 28.62 | |

| 32.03 | |

| 34.42 |

Vildagliptin Hydrates

The existence of a vildagliptin dihydrate is acknowledged in chemical databases such as PubChem. However, to date, detailed experimental crystallographic data for a pure vildagliptin dihydrate is not publicly available.

A vildagliptin calcium chloride trihydrate complex has been described in patent literature. This complex is a crystalline solid with a distinct melting point, suggesting a stable, ordered structure.

Table 3: Characterization Data for Vildagliptin Calcium Chloride Trihydrate Complex

| Property | Value |

| Melting Point (°C) | 168-174 |

| Stoichiometry | 1:1:3 (Vildagliptin:CaCl₂:H₂O) |

Amorphous Vildagliptin

An amorphous form of vildagliptin has also been reported.[2] Unlike crystalline forms, amorphous solids lack a long-range ordered molecular structure. This can lead to different properties, such as potentially higher solubility and dissolution rates, but also a greater susceptibility to physical and chemical instability.

Experimental Protocols for Characterization

The characterization of vildagliptin polymorphs relies on a combination of thermoanalytical and spectroscopic techniques.

Powder X-ray Diffraction (PXRD)

PXRD is a fundamental technique for identifying and differentiating crystalline forms.

-

Sample Preparation: A thin layer of the vildagliptin powder sample is carefully placed onto a sample holder.

-

Instrumentation: A diffractometer with a Cu Kα radiation source is typically used.

-

Data Collection: The sample is scanned over a 2θ range, for example, from 4° to 50°, at a specified scan rate.

-

Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, provides a unique fingerprint for each crystalline form.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the thermal events, such as melting and solid-solid transitions, as a function of temperature.

-

Sample Preparation: A few milligrams (typically 1-5 mg) of the vildagliptin sample are accurately weighed into an aluminum pan, which is then hermetically sealed.

-

Instrumentation: A calibrated DSC instrument.

-

Method: The sample is heated at a constant rate, for example, 10 °C/min, under a nitrogen purge. An empty sealed pan is used as a reference.

-

Analysis: The heat flow to the sample is monitored, and endothermic (e.g., melting) or exothermic (e.g., crystallization) events are recorded. A patent for a crystalline form of vildagliptin reported an endothermic peak at approximately 160 °C with no prior thermal events, indicating the absence of crystal water or solvent.[1]

Thermogravimetric Analysis (TGA)

TGA measures changes in the mass of a sample as a function of temperature, which is useful for detecting the presence of water or other solvents in the crystal structure.

-

Sample Preparation: A small amount of the vildagliptin sample (typically 5-10 mg) is placed in a tared TGA pan.

-

Instrumentation: A calibrated TGA instrument.

-

Method: The sample is heated at a controlled rate, for example, 10 °C/min, under a nitrogen atmosphere.

-

Analysis: The mass of the sample is continuously recorded. A significant mass loss at temperatures below approximately 120°C can indicate the presence of water or other volatile solvents. For one crystalline form, no significant weight loss was observed before 150 °C, confirming its anhydrous nature.[1]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the vibrational modes of molecules and can be used to identify different polymorphic forms due to variations in the crystal lattice that affect these vibrations.

-

Sample Preparation: The vildagliptin sample can be prepared as a potassium bromide (KBr) pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Data Collection: The spectrum is typically recorded over the mid-IR range (e.g., 4000-400 cm⁻¹).

-

Analysis: Differences in the peak positions and intensities in the fingerprint region (below 1500 cm⁻¹) can be indicative of different polymorphic forms.

Visualizing Polymorphic Relationships and Workflows

The following diagrams, generated using the DOT language, illustrate the relationships between the different solid-state forms of vildagliptin and a typical experimental workflow for their characterization.

Conclusion

The solid-state chemistry of vildagliptin is multifaceted, with several anhydrous polymorphs and an amorphous form being identified and characterized. While the existence of a dihydrate is noted, a comprehensive public crystallographic description remains an area for future research. The choice of solvent and crystallization conditions plays a crucial role in determining which polymorphic form is obtained. A thorough understanding and characterization of these forms using a combination of analytical techniques such as PXRD, DSC, TGA, and IR spectroscopy are imperative for the development of stable, safe, and effective vildagliptin drug products. This guide serves as a foundational resource for professionals engaged in the research and development of vildagliptin formulations.

References

Vildagliptin Dihydrate: A Technical Overview of Pleiotropic Mechanisms Beyond DPP-4 Inhibition

An in-depth technical guide on the mechanism of action of Vildagliptin Dihydrate beyond DPP-4 inhibition.

Audience: Researchers, scientists, and drug development professionals.

Abstract

Vildagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor widely used for the management of type 2 diabetes mellitus. Its primary mechanism of action involves preventing the degradation of incretin hormones, such as GLP-1 and GIP, thereby enhancing glucose-dependent insulin secretion. However, a growing body of evidence reveals that vildagliptin exerts a range of pleiotropic effects that are independent of its classical role in glycemic control. These non-canonical actions contribute to its beneficial profile, particularly in providing cardiovascular, renal, and anti-inflammatory benefits. This technical guide delves into the molecular mechanisms underpinning these effects, focusing on signaling pathways beyond DPP-4 inhibition. We present key experimental data, detailed methodologies from seminal studies, and visual representations of the core signaling cascades involved.

Cardiovascular Protective Mechanisms

Vildagliptin has demonstrated significant vasculoprotective effects that extend beyond its glucose-lowering capabilities. These effects are primarily mediated through improvements in endothelial function, reduction of inflammation, and attenuation of oxidative stress.

Enhancement of Endothelial Function via eNOS/Akt Signaling

A key mechanism for vildagliptin's cardiovascular benefit is its ability to promote nitric oxide (NO) bioavailability, a critical factor in endothelium-dependent vasodilation.[1] Studies indicate that vildagliptin stimulates the phosphorylation and activation of endothelial nitric oxide synthase (eNOS) through the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[2][3] This leads to increased NO production, improved vascular relaxation, and enhanced revascularization in ischemic conditions.[2] This effect is believed to be mediated by both GLP-1-dependent and GLP-1-independent mechanisms.[2][3]

References

- 1. Vildagliptin Improves Endothelium-Dependent Vasodilatation in Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Vildagliptin Stimulates Endothelial Cell Network Formation and Ischemia-induced Revascularization via an Endothelial Nitric-oxide Synthase-dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. uniprot.org [uniprot.org]

Vildagliptin Dihydrate: A Comprehensive Technical Guide to its Degradation Products and Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vildagliptin is an oral anti-hyperglycemic agent that enhances the incretin system by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme.[1][2] The chemical stability of vildagliptin is a critical factor in ensuring the safety and efficacy of its pharmaceutical formulations. Understanding its degradation profile under various stress conditions is paramount for developing stable dosage forms and for regulatory purposes. This technical guide provides an in-depth overview of the known degradation products of vildagliptin dihydrate, the pathways through which they are formed, and the experimental methodologies used to study these processes.

Forced degradation studies are essential for identifying potential degradation products that might form under various storage and handling conditions.[1][2] Vildagliptin has been shown to be susceptible to degradation under acidic, basic, and oxidative conditions, while it exhibits relative stability under neutral, thermal, and photolytic stress.[3]

Degradation Products of Vildagliptin

Several degradation products of vildagliptin have been identified and characterized using advanced analytical techniques such as high-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection and mass spectrometry (MS).[4][5][6] The formation of these degradants is highly dependent on the specific stress conditions applied.

Summary of Vildagliptin Degradation Products

The following table summarizes the major degradation products of vildagliptin reported in the literature, identified by their relative retention times (RRT) and mass-to-charge ratios (m/z).

| Stress Condition | Degradant RRT | m/z ([M+H]⁺) | Proposed Structure/Name | Reference |

| Acidic | 1.3 | 304 | 2-((1R, 3S, 5R, 7S)-3-hydroxyadamantan-1-yl) hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | [4][5][6] |

| Basic | 0.4 | 322.6 | (1,4-dioxo-1,4,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-3-yl)glycylproline | [5][6] |

| Basic | 0.6 | 321.1 | 1-(((1R, 3S, 5R, 7S)-3-hydroxyadamantan-1-yl)glycyl)pyrrolidine-2-carboxamide | [5][6] |

| Basic | 1.2 | 337.2 | 1-(((1S, 3S, 5S, 7S)-1,3-dihydroxyadamantan-2-yl)glycyl)pyrrolidine-2-carboxamide | [5][6] |

| Oxidative | 0.38 | 241.1 | N-hydroxy-N-((1R, 3S, 5R, 7S)-3-hydroxyadamantan-1-yl) glycinate | [5][7] |

| Oxidative | 0.6 | 321.0 | 1-(((1R, 3S, 5R, 7S)-3-hydroxyadamantan-1-yl)glycyl)pyrrolidine-2-carboxamide | [5][7] |

| Oxidative | 0.8 | 183.1 | (1S, 3R, 5R, 7S)-3-(hydroxyamino)adamantan-1-ol | [5] |

| Acidic/Basic | - | 226 | [(3-hydroxytricyclo-[3.3.1.13,7]decan-1-yl)amino]acetic acid | [2][4] |

| Acidic/Basic | - | - | 1-{[(3-hydroxytricyclo[3.3.1.13,7]decan-1-yl)amino]acetyl}-pyrrolidine-2-carboxylic acid | [2][4] |

| Acidic/Basic/Oxidative | - | - | 1-{[(3-hydroxytricyclo[3.3.1.13,7]-decan-1-yl)amino]acetyl}pyrrolidine-2-carboxamide | [2][4] |

Degradation Pathways of Vildagliptin

The degradation of vildagliptin proceeds through several pathways, primarily hydrolysis of the amide and nitrile groups and oxidation.

Hydrolytic Degradation (Acidic and Basic Conditions)

Under acidic conditions, the primary degradation pathway involves the hydrolysis of the amide bond, leading to the formation of [(3-hydroxytricyclo-[3.3.1.13,7]decan-1-yl)amino]acetic acid and the pyrrolidine-2-carbonitrile moiety. Another significant acid-catalyzed degradation product is 2-((1R, 3S, 5R, 7S)-3-hydroxyadamantan-1-yl) hexahydropyrrolo[1,2-a]pyrazine-1,4-dione.[4][5][6]

In basic media, vildagliptin is more susceptible to degradation. The nitrile group can be hydrolyzed to a carboxamide, forming 1-(((1R, 3S, 5R, 7S)-3-hydroxyadamantan-1-yl)glycyl)pyrrolidine-2-carboxamide. Further hydrolysis of the amide bond can also occur.[4][5][6]

Caption: Vildagliptin Hydrolytic Degradation Pathways.

Oxidative Degradation

Oxidative stress, typically induced by hydrogen peroxide, leads to the formation of several degradation products. These include N-hydroxy-N-((1R, 3S, 5R, 7S)-3-hydroxyadamantan-1-yl) glycinate and (1S, 3R, 5R, 7S)-3-(hydroxyamino)adamantan-1-ol, indicating that the adamantane moiety and the glycine linker are susceptible to oxidation.[5][7]

Caption: Vildagliptin Oxidative Degradation Pathway.

Experimental Protocols for Forced Degradation Studies

The following are detailed methodologies for conducting forced degradation studies on vildagliptin, compiled from various research articles.

General Experimental Workflow

Caption: General Workflow for Forced Degradation Studies.

Acidic Degradation Protocol

-

Preparation of Vildagliptin Solution: Dissolve 9 mg of vildagliptin in 2.0 mL of methanol.[3][7]

-

Stress Application: Add 3.0 mL of 1.0 M hydrochloric acid (HCl) solution.[3][7]

-

Incubation: Keep the mixture at 80°C for a specified duration (e.g., 3 to 9 hours).[3][7]

-

Neutralization: After incubation, cool the solution to room temperature and neutralize to pH 7.0 by the gradual addition of a sodium hydroxide (NaOH) solution.[3]

-

Final Preparation: Dilute the neutralized solution with a suitable diluent to achieve a final vildagliptin concentration of approximately 1.0 mg/mL.[3]

-

Analysis: Analyze the sample using a validated stability-indicating HPLC method.

Basic Degradation Protocol

-

Preparation of Vildagliptin Solution: Dissolve 9 mg of vildagliptin in 2.0 mL of methanol.[3][7]

-

Stress Application: Add 3.0 mL of 0.1 M or 1.0 M sodium hydroxide (NaOH) solution.[7]

-

Incubation: Keep the mixture at room temperature or 80°C for a specified duration (e.g., 3 hours).[7]

-

Neutralization: After incubation, cool the solution to room temperature and neutralize to pH 7.0 by the gradual addition of a hydrochloric acid (HCl) solution.[3]

-

Final Preparation: Dilute the neutralized solution with a suitable diluent to achieve a final vildagliptin concentration of approximately 1.0 mg/mL.[3]

-

Analysis: Analyze the sample using a validated stability-indicating HPLC method.

Oxidative Degradation Protocol

-

Preparation of Vildagliptin Solution: Dissolve vildagliptin raw material in a suitable solvent.

-

Stress Application: Expose the solution to 3% hydrogen peroxide (H₂O₂) at room temperature.[7]

-

Incubation: Maintain the reaction for a specified time (e.g., 1 to 7 hours).[7]

-

Final Preparation: Dilute the solution with a suitable diluent to the target concentration for analysis.

-

Analysis: Analyze the sample using a validated stability-indicating HPLC method.

Thermal and Photolytic Degradation

Vildagliptin has been reported to be relatively stable under thermal and photolytic stress conditions.[3]

-

Thermal Stress: Vildagliptin powder is typically exposed to dry heat at temperatures ranging from 80°C to 150°C for several hours.[3]

-

Photolytic Stress: Vildagliptin solutions are exposed to UV light.

In both cases, no significant degradation has been observed in several studies.[3]

Quantitative Analysis of Degradation

The extent of vildagliptin degradation under different stress conditions can be quantified using stability-indicating HPLC methods. The percentage of degradation is calculated by comparing the peak area of vildagliptin in the stressed sample to that of an unstressed standard solution.

| Stress Condition | Reagent/Condition | Temperature | Duration | % Degradation | Reference |

| Acidic | 1.0 M HCl | 80°C | 9 hours | ~30% (of a degradant) | [7] |

| Acidic | 1 M HCl | 70°C | 210 min | ~85% | [1] |

| Acidic | 1 M HCl | 23°C | 240 min | 59.28% | [1] |

| Basic | 1 M NaOH | 70°C | - | Complete degradation | [1] |

| Basic | 1 M NaOH | 23°C | 240 min | 84.33% | [1] |

| Oxidative | 3% H₂O₂ | Room Temp | 1 hour | Degradants at 29.5%, 20.2%, 16.0% area | [7] |

| Oxidative | 3% H₂O₂ | Room Temp | 7 hours | Degradants at 39.1%, 17.6%, 11.8% area | [7] |

| Oxidative | 3% H₂O₂ | 23°C | 180 min | 87.04% | [1] |

| Oxidative | 6% H₂O₂ | Room Temp | 30 min | >25% | [1] |

| Thermal | 80°C - 150°C | - | up to 7 hours | Not significant | [3] |

| Photolytic | UV light | - | - | Not significant | [3] |

Conclusion

This technical guide has provided a comprehensive overview of the degradation products and pathways of vildagliptin dihydrate. The molecule is primarily susceptible to degradation via hydrolysis under acidic and basic conditions and through oxidation. A thorough understanding of these degradation pathways and the conditions that promote them is crucial for the development of stable pharmaceutical formulations of vildagliptin. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in the field of drug development and quality control. The use of validated stability-indicating analytical methods is essential for accurately monitoring the purity and stability of vildagliptin in both bulk drug substance and finished pharmaceutical products.

References

- 1. Comprehensive Insight into Chemical Stability of Important Antidiabetic Drug Vildagliptin Using Chromatography (LC-UV and UHPLC-DAD-MS) and Spectroscopy (Mid-IR and NIR with PCA) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comprehensive Insight into Chemical Stability of Important Antidiabetic Drug Vildagliptin Using Chromatography (LC-UV and UHPLC-DAD-MS) and Spectroscopy (Mid-IR and NIR with PCA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jefc.scholasticahq.com [jefc.scholasticahq.com]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. semanticscholar.org [semanticscholar.org]

- 7. tandfonline.com [tandfonline.com]

Vildagliptin Dihydrate: A Comprehensive Technical Guide on Physicochemical Properties and Solubility

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vildagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus. By preventing the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), vildagliptin enhances pancreatic islet function, leading to improved glycemic control. This technical guide provides an in-depth overview of the physicochemical properties and solubility of vildagliptin dihydrate, offering critical data and methodologies for researchers and professionals in drug development. While much of the available data pertains to the anhydrous form of vildagliptin, this document specifies the dihydrate form where information is available.

Physicochemical Properties

The fundamental physicochemical properties of a drug substance are critical determinants of its formulation, stability, and bioavailability. The following tables summarize the key properties of vildagliptin and its dihydrate form.

Table 1: General Physicochemical Properties of Vildagliptin and Vildagliptin Dihydrate

| Property | Vildagliptin | Vildagliptin Dihydrate |

| Chemical Name | (2S)-1-[[(3-Hydroxytricyclo[3.3.1.13,7]dec-1-yl)amino]acetyl]-2-pyrrolidinecarbonitrile | (2S)-1-[[(3-Hydroxytricyclo[3.3.1.13,7]dec-1-yl)amino]acetyl]-2-pyrrolidinecarbonitrile dihydrate |

| CAS Number | 274901-16-5[1][2] | 2133364-01-7 |

| Molecular Formula | C₁₇H₂₅N₃O₂[1][2] | C₁₇H₂₉N₃O₄ |

| Molecular Weight | 303.40 g/mol [1][2] | 339.43 g/mol |

| Appearance | White to off-white crystalline powder[2] | Solid |

| Melting Point | 148-150 °C[3], 153-155 °C[4], >145°C (dec.)[2] | A crystalline form has been reported with a melting point of 159.0-161.0 °C[5] |

| pKa | 9.03 (secondary amino group) | Not explicitly found, but expected to be similar to the anhydrous form. |

| logP | -0.22 | Not explicitly found, but expected to be similar to the anhydrous form. |

Solubility Profile

The solubility of vildagliptin is a key factor in its absorption and formulation. It is generally characterized by good aqueous solubility.

Table 2: Solubility of Vildagliptin in Various Solvents

| Solvent | Solubility | Reference |

| Water | Freely soluble[6], 60 mg/mL (197.75 mM)[7] | [6][7] |

| 0.1N HCl | Soluble | [8] |

| PBS (pH 7.2) | Approximately 10 mg/mL[1][9] | [1][9] |

| pH 6.8 Phosphate Buffer | Soluble[6] | [6] |

| Ethanol | Approximately 15-16 mg/mL, 60 mg/mL (197.75 mM)[1][7][9] | [1][7][9] |

| DMSO | Approximately 15 mg/mL, up to 45 mg/mL, 60 mg/mL (197.75 mM)[1][4][7] | [1][4][7] |

| Dimethylformamide (DMF) | Approximately 20 mg/mL[1][9] | [1][9] |

Vildagliptin is reported to be freely soluble in buffers with a pH range from 4.1 to 9.0. One study indicates that vildagliptin tablets are pH-independent preparations, showing dissolution in water, phosphate buffer solutions at pH 4.5 and 6.8, and 0.1 mol/L hydrochloric acid solution.[5]

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible determination of physicochemical properties.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the crystalline solid melts.

Apparatus:

-

Melting point apparatus with a heating block and temperature control

-

Glass capillary tubes (one end sealed)

-

Mortar and pestle

-

Sample packing wire

Procedure:

-

Sample Preparation: Ensure the vildagliptin dihydrate sample is completely dry and in a fine powdered form. If necessary, gently grind the sample using a mortar and pestle.[10]

-

Capillary Loading: Press the open end of a capillary tube into the powdered sample until a small amount of the sample enters the tube.[11]

-

Sample Packing: Invert the capillary tube and tap the sealed end on a hard surface to pack the sample into the bottom of the tube. Alternatively, drop the tube through a long glass tube to achieve tight packing. The final packed sample height should be 2-3 mm.[11][12]

-

Measurement:

-

Insert the loaded capillary tube into the heating block of the melting point apparatus.[10]

-

Set the apparatus to a starting temperature approximately 5-10°C below the expected melting point.

-

Heat rapidly to the starting temperature.

-

Once at the starting temperature, reduce the heating rate to 1-2°C per minute to allow for accurate observation.[10]

-

Record the temperature at which the first droplet of liquid is observed (onset of melting) and the temperature at which the entire solid has transitioned to a liquid (completion of melting). This range is the melting point.[11]

-

-

Replicates: Perform the measurement in triplicate with fresh samples for each determination to ensure accuracy.[13]

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of the ionizable group(s) in vildagliptin.

Apparatus:

-

pH meter with a glass electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

-

Standardized acidic and basic titrants (e.g., 0.1 M HCl and 0.1 M NaOH)

Procedure:

-

Sample Preparation: Accurately weigh and dissolve a known amount of vildagliptin dihydrate in a suitable solvent (e.g., water or a co-solvent system if necessary) to create a solution of known concentration.

-

Titration Setup: Place the beaker containing the vildagliptin solution on the magnetic stirrer, add a stir bar, and immerse the pH electrode in the solution. Position the burette containing the titrant (e.g., 0.1 M HCl for a basic compound) above the beaker.

-

Titration:

-

Record the initial pH of the solution.

-

Add the titrant in small, precise increments (e.g., 0.1-0.2 mL).

-

After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.[14]

-

Continue the titration well past the equivalence point, which is characterized by a sharp change in pH.

-

-

Data Analysis:

-

Plot a titration curve of pH versus the volume of titrant added.

-

Determine the equivalence point from the inflection point of the curve. This can be more accurately determined by plotting the first or second derivative of the curve.[14]

-

The half-equivalence point is the volume of titrant that is half of the volume at the equivalence point.

-

The pH at the half-equivalence point is equal to the pKa of the ionizable group.[15][16]

-

Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of vildagliptin dihydrate in a specific solvent.

Apparatus:

-

Glass vials with screw caps

-

Shaker or orbital incubator set to a constant temperature (e.g., 25°C or 37°C)

-

Centrifuge

-

Analytical balance

-

HPLC or UV-Vis spectrophotometer for concentration analysis

-

Syringe filters (e.g., 0.45 µm)

Procedure:

-

Sample Preparation: Add an excess amount of vildagliptin dihydrate to a vial containing a known volume of the desired solvent (e.g., water, buffer of a specific pH). The excess solid is crucial to ensure that a saturated solution is formed.

-

Equilibration: Seal the vials and place them in a shaker at a constant temperature. Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the vials to pellet the excess solid.

-

Sample Analysis:

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

-

Filter the aliquot through a syringe filter to remove any remaining solid particles.

-

Dilute the filtered solution as necessary to fall within the linear range of the analytical method.

-

Determine the concentration of vildagliptin in the diluted solution using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

-

-

Calculation: Calculate the solubility of vildagliptin dihydrate in the solvent, taking into account any dilution factors.

Signaling Pathway and Experimental Workflow Visualizations

Vildagliptin's Mechanism of Action: DPP-4 Inhibition Pathway

Vildagliptin exerts its therapeutic effect by inhibiting the DPP-4 enzyme. This inhibition prevents the breakdown of incretin hormones, GLP-1 and GIP, leading to a cascade of events that regulate blood glucose levels.

Caption: Vildagliptin inhibits DPP-4, increasing GLP-1 and GIP levels, which regulate insulin and glucagon secretion.

Experimental Workflow: Vildagliptin Assay by RP-HPLC

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a common and robust method for the quantification of vildagliptin in bulk drug and pharmaceutical formulations.

Caption: Workflow for the quantitative analysis of vildagliptin using RP-HPLC.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. usbio.net [usbio.net]

- 3. chemicalpoint.eu [chemicalpoint.eu]

- 4. Vildagliptin | 274901-16-5 [chemicalbook.com]

- 5. CN106966944B - Vildagliptin crystal form compound and preparation method thereof - Google Patents [patents.google.com]

- 6. innovationinfo.org [innovationinfo.org]

- 7. selleckchem.com [selleckchem.com]

- 8. Characterization and Compatibility Studies of Different Rate Retardant Polymer Loaded Microspheres by Solvent Evaporation Technique: In Vitro-In Vivo Study of Vildagliptin as a Model Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 10. westlab.com [westlab.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. thinksrs.com [thinksrs.com]

- 13. Melting Range or Temperature (Apparatus and Deternination) | Pharmaguideline [pharmaguideline.com]

- 14. youtube.com [youtube.com]

- 15. m.youtube.com [m.youtube.com]

- 16. youtube.com [youtube.com]

Vildagliptin Dihydrate: An In-Depth Technical Guide to In Vitro Metabolic Fate and Biotransformation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vildagliptin is an oral hypoglycemic agent that enhances the incretin system by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme. Understanding the metabolic fate and biotransformation of vildagliptin is crucial for drug development, offering insights into its pharmacokinetic profile, potential drug-drug interactions, and overall safety. This technical guide provides a comprehensive overview of the in vitro metabolism of vildagliptin dihydrate, focusing on key metabolic pathways, enzymatic contributors, and detailed experimental methodologies.

Core Concepts in Vildagliptin In Vitro Metabolism

The in vitro metabolism of vildagliptin is characterized by its primary route of biotransformation through hydrolysis, with a minimal contribution from cytochrome P450 (CYP) enzymes. This profile suggests a low potential for CYP-mediated drug-drug interactions. The principal metabolic pathway is the hydrolysis of the cyano group to form the pharmacologically inactive carboxylic acid metabolite, M20.7 (also known as LAY151). A unique aspect of vildagliptin's metabolism is the significant role of its therapeutic target, the DPP-4 enzyme, in this hydrolytic conversion.

Other minor metabolic pathways have been identified, including amide bond hydrolysis and oxidation of the pyrrolidine moiety. In vitro systems such as human liver microsomes, S9 fractions, and hepatocytes are instrumental in elucidating these metabolic routes.

Quantitative Analysis of Vildagliptin Metabolism

The following tables summarize the quantitative data on the in vitro formation of the major metabolite M20.7 in various human liver fractions.

Table 1: Formation Rate of Vildagliptin Metabolite M20.7 in Human Liver Fractions

| In Vitro System | Vildagliptin Concentration (µM) | M20.7 Formation Rate (pmol/h/mg protein) |

| Liver S9 Fraction | 10 | 0.21 ± 0.03[1] |

| Liver Cytosol | 10 | 0.13 ± 0.01[1] |

| Liver Microsomes | 10 | 0.64 ± 0.05[1] |

Key Metabolic Pathways and Enzymology

The biotransformation of vildagliptin is multifaceted, involving several key enzymatic reactions.

Major Metabolic Pathway: Cyano Group Hydrolysis

The predominant metabolic pathway for vildagliptin is the hydrolysis of its cyano moiety to form the inactive carboxylic acid metabolite M20.7.[2] This reaction is notably not mediated by the cytochrome P450 system. In vitro studies have demonstrated that the dipeptidyl peptidase-4 (DPP-4) enzyme, the pharmacological target of vildagliptin, plays a significant role in this hydrolytic conversion.[2] The formation of M20.7 has been observed to be higher in liver microsomes compared to the cytosol.[1]

Minor Metabolic Pathways

In addition to the primary hydrolytic pathway, vildagliptin undergoes several minor biotransformations:

-

Amide Bond Hydrolysis: Cleavage of the amide bond results in the formation of metabolite M15.3.

-

Glucuronidation: Direct conjugation of vildagliptin leads to the formation of a glucuronide metabolite, M20.2.

-

Oxidation: Hydroxylation of the pyrrolidine ring produces the oxidative metabolites M20.9 and M21.6. The specific cytochrome P450 isozymes responsible for these minor oxidative pathways are not definitively identified but their overall contribution to vildagliptin's metabolism is minimal.

Experimental Protocols for In Vitro Metabolism Studies

Detailed methodologies are critical for the reproducible in vitro evaluation of vildagliptin's metabolism. Below are representative protocols for key experiments.

Protocol 1: Determination of M20.7 Formation in Human Liver Fractions

This protocol outlines the procedure for measuring the formation of the major metabolite M20.7 from vildagliptin in human liver S9, cytosol, and microsomes.

1. Materials and Reagents:

-

Vildagliptin

-

Human liver S9 fraction, cytosol, and microsomes

-

Potassium phosphate buffer (pH 7.4)

-

NADPH regenerating system (optional, for assessing CYP involvement)

-

Acetonitrile (for reaction termination)

-

Internal standard for LC-MS/MS analysis

-

HPLC-grade water and methanol

2. Incubation Procedure:

-

Prepare a stock solution of vildagliptin in a suitable solvent (e.g., methanol or DMSO).

-

In a microcentrifuge tube, pre-incubate the liver fraction (S9, cytosol, or microsomes) in potassium phosphate buffer at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding vildagliptin to the incubation mixture. The final vildagliptin concentration should be within the desired range for kinetic analysis (e.g., 10 µM for single-point assays).

-

Incubate the reaction mixture at 37°C with gentle shaking for a predetermined time (e.g., 60 minutes).

-

Terminate the reaction by adding a sufficient volume of cold acetonitrile containing an internal standard.

-

Vortex the mixture and centrifuge to precipitate proteins.

-

Transfer the supernatant for LC-MS/MS analysis.

3. Analytical Method: HPLC-MS/MS for Vildagliptin and M20.7 Quantification:

-

Chromatographic Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol or acetonitrile).

-

Mass Spectrometry: Detection is performed using a tandem mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for vildagliptin and M20.7.

-

Protocol 2: CYP Reaction Phenotyping for Oxidative Metabolites

This protocol is designed to identify the specific CYP isozymes involved in the minor oxidative metabolism of vildagliptin.

1. Materials and Reagents:

-

Vildagliptin

-

Recombinant human CYP isozymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4)

-

Human liver microsomes

-

Selective CYP chemical inhibitors

-

NADPH regenerating system

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile

-

Internal standard

2. Incubation with Recombinant CYPs:

-

Incubate vildagliptin with individual recombinant CYP isozymes in the presence of an NADPH regenerating system.

-

Follow the incubation and sample preparation steps as outlined in Protocol 1.

-

Analyze the formation of oxidative metabolites (M20.9, M21.6) by LC-MS/MS to identify which isozymes are capable of metabolizing vildagliptin.

3. Chemical Inhibition Study in Human Liver Microsomes:

-

Pre-incubate pooled human liver microsomes with selective chemical inhibitors for each major CYP isozyme.

-

Initiate the reaction by adding vildagliptin and the NADPH regenerating system.

-

Follow the incubation and sample preparation steps as outlined in Protocol 1.

-

Quantify the formation of oxidative metabolites and compare the results to a control incubation without inhibitors to determine the extent of inhibition by each specific CYP inhibitor.

Visualizing Metabolic Pathways and Workflows

Diagrams generated using Graphviz (DOT language) provide clear visualizations of the metabolic pathways and experimental workflows.

References

A Technical Guide to the Enantiomeric Separation and Analysis of Vildagliptin Dihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the enantiomeric separation and analysis of vildagliptin dihydrate, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus. As vildagliptin is administered as the enantiomerically pure S-vildagliptin, the accurate quantification of the inactive R-enantiomer is critical for quality control and regulatory compliance.[1][2] This document details various analytical techniques, presents quantitative data in a comparative format, and offers detailed experimental protocols.

Core Analytical Techniques

The primary methods for the enantiomeric separation of vildagliptin include High-Performance Liquid Chromatography (HPLC), Ultra-Fast Liquid Chromatography (UFLC), and Capillary Electrophoresis (CE). The selection of a specific method often depends on factors such as the required sensitivity, analysis time, and available instrumentation.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a widely employed technique for vildagliptin enantiomer resolution.[3] The separation is typically achieved using chiral stationary phases (CSPs), with polysaccharide-based columns being particularly effective.

Ultra-Fast Liquid Chromatography (UFLC)

UFLC offers a significant advantage in terms of reduced analysis time and solvent consumption while maintaining high separation efficiency. A validated chiral UFLC method has been developed for the rapid and precise analysis of vildagliptin enantiomers.[4][5]

Capillary Electrophoresis (CE)

Capillary electrophoresis provides a high-efficiency alternative for chiral separations. The use of chiral selectors, such as cyclodextrins, in the background electrolyte enables the resolution of vildagliptin enantiomers.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative parameters from various validated methods for the enantiomeric separation of vildagliptin.

Table 1: Chromatographic Conditions and Performance

| Parameter | Chiral HPLC Method 1 | Chiral UFLC Method | Chiral HPLC Method 2 | Capillary Electrophoresis Method |

| Chromatographic Column | Chiralpak IC (250 mm x 4.6 mm, 5 µm) | Chiralcel OD-RH (250 mm x 4.6 mm, 5 µm)[4][5] | Lux-Cellulose-2 | Fused silica capillary |

| Mobile Phase/Electrolyte | Isocratic elution | 20 mM borax buffer (pH 9.0 ± 0.05), ACN, and 0.1% Triethylamine (50:50:0.1, v/v/v)[4][5] | Methanol/water/diethylamine (80:20:0.2, v/v/v)[6] | 75 mM acetate buffer (pH 4.5) containing 50 mM α-CD[1] |

| Flow Rate/Voltage | - | 1 mL/min[4][5] | 0.45 mL/min[6] | 18 kV[1] |

| Detection Wavelength | - | 210 nm[4][5] | - | - |

| Column/Capillary Temperature | - | 25°C[4] | 45°C[6] | 15°C[1] |

| Retention/Migration Time (R-Vildagliptin) | - | 5.2 min[4][5] | - | - |

| Retention/Migration Time (S-Vildagliptin) | - | 7.2 min[4][5] | - | - |

| Resolution (Rs) | >1.5 | 4.66[4][5] | Baseline separation[6] | 2.07[1] |

Table 2: Method Validation Parameters

| Parameter | Chiral UFLC Method | Chiral HPLC Method (Normal Phase) |

| Linearity Range (S-Vildagliptin) | 1 - 12 µg/mL[4] | 2.0 - 12.5 µg/mL[7] |

| Correlation Coefficient (r²) | 0.999[4] | 0.9997[7] |

| Limit of Detection (LOD) | 0.024 µg/mL[4][5] | 1.0 µg/mL[7] |

| Limit of Quantification (LOQ) | 0.075 µg/mL[4] | 2.1 µg/mL[7] |

| Accuracy (% Recovery) | 99.19% to 100.4%[4] | - |

| Precision (% RSD - Intraday) | 0.346%[4] | - |

| Precision (% RSD - Interday) | 0.364%[4] | - |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Chiral Ultra-Fast Liquid Chromatography (UFLC) Method

Objective: To achieve rapid and efficient enantiomeric separation of vildagliptin.[4][5]

Instrumentation:

-

Ultra-Fast Liquid Chromatograph equipped with a UV detector.

Chromatographic Conditions:

-

Column: Chiralcel OD-RH, tris(3,5-dimethyl phenyl carbamate) (250 mm × 4.6 mm, 5 µm).[4]

-

Mobile Phase: A mixture of 20 mM borax buffer (pH 9.0 ± 0.05), acetonitrile (ACN), and 0.1% Triethylamine (TEA) in a ratio of 50:50:0.1 (v/v/v).[4][5]

-

Column Temperature: 25°C.[4]

-

Injection Volume: 20 μL.[4]

Sample Preparation:

-

Accurately weigh 50 mg of vildagliptin standard or sample and transfer to a 50 mL volumetric flask.[5]

-

Dissolve the contents in HPLC grade methanol.[5]

-

Make up the volume to the mark with methanol to obtain a final concentration of 1 mg/mL.[5]

-

Sonicate the resulting solution for 15 minutes.[5]

-

Perform further dilutions as required to prepare calibration standards and quality control samples.[5]

Capillary Electrophoresis (CE) Method

Objective: To provide a cost-effective alternative for the enantiomeric purity control of vildagliptin.[1]

Instrumentation:

-

Capillary Electrophoresis system.

Electrophoretic Conditions:

-

Capillary: Fused silica capillary.

-

Background Electrolyte (BGE): 75 mM acetate buffer (pH 4.5) containing 50 mM α-cyclodextrin (α-CD).[1]

-

Applied Voltage: 18 kV.[1]

-

Capillary Temperature: 15°C.[1]

Sample Preparation:

-

Dissolve the vildagliptin sample in the background electrolyte to the desired concentration.

Visualizations

The following diagrams illustrate the experimental workflow for the enantiomeric analysis of vildagliptin.

Caption: Experimental workflow for vildagliptin enantiomeric analysis.

Caption: Logic for selecting an analytical method.

References

- 1. mdpi.com [mdpi.com]

- 2. Chiral Separation of Vildagliptin by Capillary Electrophoresis—The Study of Enantiomeric Complexation [ouci.dntb.gov.ua]

- 3. Physicochemical Properties and Methods of Analysis of Vildagliptin (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scirp.org [scirp.org]

- 5. Validated Chiral Ultra Fast Liquid Chromatographic Method for Quantitative Analysis of Enantiomeric Vildagliptin [scirp.org]

- 6. Simultaneous determination of enantiomeric and organic impurities of vildagliptin on a cellulose tris(3-chloro-4-methylphenylcarbamate) column under revered-phase conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CN110702803A - Detection method of vildagliptin enantiomer - Google Patents [patents.google.com]

Vildagliptin Dihydrate and its Interaction with Plasma Proteins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vildagliptin, an oral anti-hyperglycemic agent, is a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4). Its efficacy in the management of type 2 diabetes mellitus is well-established. A crucial aspect of its pharmacokinetic profile, which dictates its distribution, metabolism, and excretion, is its interaction with plasma proteins. This technical guide provides an in-depth analysis of the binding of vildagliptin dihydrate to plasma proteins, summarizing key quantitative data, detailing experimental methodologies, and illustrating relevant workflows.

Quantitative Analysis of Vildagliptin-Plasma Protein Interaction

The binding of a drug to plasma proteins is a critical determinant of its free concentration in the bloodstream, which in turn governs its therapeutic activity. Vildagliptin exhibits low plasma protein binding, a characteristic that contributes to its predictable pharmacokinetic profile.

| Parameter | Value | Species | Protein | Method | Reference |

| Plasma Protein Binding | 9.3% | Human | Total Plasma Proteins | Not Specified | [1][2] |

| Binding Constant (Ka) | 1.13 x 104 L/mol | Human | Serum Albumin (HSA) | Fluorescence Quenching | Not Specified |

| Binding Constant (Ka) | 8.54 x 103 L/mol | Human | Serum Albumin (HSA) | Fluorescence Quenching | Not Specified |

| Binding Constant (Ka) | 7.15 x 103 L/mol | Human | Serum Albumin (HSA) | Fluorescence Quenching | Not Specified |

| Binding Constant (Ka) | 1.1 x 104 M-1 | Bovine | Serum Albumin (BSA) | Fluorescence Quenching | [3][4] |

| Binding Stoichiometry (n) | ~1.331 | Bovine | Serum Albumin (BSA) | Fluorescence Quenching | [3][4] |

Note: The binding constants for Human Serum Albumin were determined at 298 K, 310 K, and 318 K, respectively.

Experimental Protocols for Determining Vildagliptin-Protein Interaction

Several biophysical techniques are employed to characterize the interaction between vildagliptin and plasma proteins. The most common methods include equilibrium dialysis, fluorescence quenching spectroscopy, and circular dichroism. While specific instrument parameters may vary, the fundamental principles and general procedures are outlined below.

Equilibrium Dialysis

Equilibrium dialysis is a standard method for determining the unbound fraction of a drug in plasma.

Principle: This technique involves a semi-permeable membrane that separates a compartment containing the drug and plasma from a drug-free buffer compartment. The membrane allows the free drug to diffuse across until equilibrium is reached, while the larger protein-drug complexes are retained.

Generalized Protocol:

-

Apparatus Setup: A dialysis cell, typically in a 96-well format, is assembled with a semi-permeable membrane (e.g., with a molecular weight cutoff of 12-14 kDa) separating the plasma and buffer chambers.[5][6]

-

Sample Preparation: Human plasma is spiked with a known concentration of vildagliptin.

-

Dialysis: The plasma-drug mixture is loaded into one chamber, and a physiological buffer (e.g., phosphate-buffered saline, pH 7.4) is placed in the other chamber.[7]

-

Incubation: The dialysis unit is incubated at a physiological temperature (37°C) with gentle agitation to facilitate equilibrium. The time required to reach equilibrium is determined empirically, typically ranging from 6 to 24 hours.[6][7]

-

Sample Analysis: After incubation, the concentrations of vildagliptin in both the plasma and buffer chambers are quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).[5][8]

-

Calculation: The percentage of protein binding is calculated from the difference in drug concentration between the two chambers.

Fluorescence Quenching Spectroscopy

This method is used to determine the binding affinity and stoichiometry of the interaction between a drug and a protein, such as albumin, which possesses intrinsic fluorescence.

Principle: The intrinsic fluorescence of proteins, primarily from tryptophan and tyrosine residues, can be "quenched" upon the binding of a small molecule like vildagliptin. This quenching can be static (formation of a non-fluorescent complex) or dynamic (collisional quenching). The extent of quenching is related to the binding parameters.

Generalized Protocol:

-

Instrumentation: A spectrofluorometer is used to measure fluorescence intensity.

-

Sample Preparation: A solution of human or bovine serum albumin (HSA or BSA) at a fixed concentration is prepared in a suitable buffer (e.g., Tris-HCl at pH 7.4).

-

Titration: Aliquots of a stock solution of vildagliptin are incrementally added to the albumin solution.

-

Fluorescence Measurement: After each addition of vildagliptin, the fluorescence emission spectrum of the protein is recorded at an excitation wavelength of around 280 nm or 295 nm (to selectively excite tryptophan). The quenching of the fluorescence intensity at the emission maximum (around 340 nm) is monitored.[9]

-

Data Analysis: The binding constant (Ka) and the number of binding sites (n) are calculated using the Stern-Volmer equation and its modifications. A study on vildagliptin's interaction with BSA indicated a static quenching mechanism.[3][4][10]

Circular Dichroism (CD) Spectroscopy

CD spectroscopy provides information about the conformational changes in a protein upon ligand binding.

Principle: This technique measures the differential absorption of left- and right-circularly polarized light by chiral molecules. Changes in the secondary and tertiary structure of a protein, induced by the binding of a drug, can be detected as alterations in its CD spectrum.[11][12][13]

Generalized Protocol:

-

Instrumentation: A CD spectropolarimeter is utilized for the measurements.

-

Sample Preparation: Solutions of the plasma protein (e.g., albumin) and vildagliptin are prepared in a buffer that does not have a high absorbance in the far-UV region.

-

Spectral Measurement: The CD spectrum of the protein is recorded in the far-UV region (typically 190-250 nm) in the absence and presence of increasing concentrations of vildagliptin.[14]

-

Data Analysis: The changes in the CD signal, particularly at the characteristic wavelengths for α-helical and β-sheet structures, are analyzed to determine if vildagliptin binding induces conformational changes in the protein.[14] Studies have suggested that vildagliptin binding can lead to conformational changes in BSA.[3][10]

Interaction with Other Plasma Proteins

While serum albumin is the most abundant plasma protein and a primary binding partner for many drugs, other proteins can also play a role.

-

Lipoproteins: Some studies have suggested that vildagliptin may influence the metabolism of triglyceride-rich lipoproteins.[15][16] However, direct binding studies of vildagliptin to isolated lipoprotein fractions are not extensively reported.

-

Alpha-1-Acid Glycoprotein (AGP): AGP is another important plasma protein that primarily binds to basic drugs.[17][18] There is currently a lack of specific studies investigating the direct binding of vildagliptin to AGP.

Mandatory Visualizations

To further clarify the experimental processes, the following diagrams illustrate a generalized workflow for determining drug-protein binding and the logical relationship in fluorescence quenching analysis.

References

- 1. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]

- 2. Clinical pharmacokinetics and pharmacodynamics of vildagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Luminescence studies of binding affinity of vildagliptin with bovine serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. enamine.net [enamine.net]

- 6. Validation of a rapid equilibrium dialysis approach for the measurement of plasma protein binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. PLASMA / SERUM PROTEIN BINDING BY EQUILIBRIUM DIALYSIS TECHNIQUE | PPTX [slideshare.net]

- 8. High-throughput screening of protein binding by equilibrium dialysis combined with liquid chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. aprh.journals.ekb.eg [aprh.journals.ekb.eg]

- 10. researchgate.net [researchgate.net]

- 11. Application of Circular Dichroism in Drug Research - Creative Proteomics [creative-proteomics.com]

- 12. Circular Dichroism Spectroscopy for the Study of Protein-Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]

- 13. Circular dichroism (CD) analyses of protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Tools and methods for circular dichroism spectroscopy of proteins: a tutorial review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Vildagliptin therapy reduces postprandial intestinal triglyceride-rich lipoprotein particles in patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A 16-week study to compare the effect of vildagliptin versus gliclazide on postprandial lipoprotein concentrations and oxidative stress in patients with type 2 diabetes inadequately controlled with metformin monotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Characterization of Drug Binding with Alpha1-Acid Glycoprotein in Clinical Samples using Ultrafast Affinity Extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Development and Validation of a Stability-Indicating HPLC-UV Method for Vildagliptin Dihydrate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vildagliptin is an oral anti-diabetic drug that enhances the body's ability to control blood sugar levels. It is a potent inhibitor of dipeptidyl peptidase-4 (DPP-4), which leads to increased levels of active incretin hormones. This application note describes a simple, precise, and accurate isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the quantification of vildagliptin in bulk drug and pharmaceutical dosage forms. The method has been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines and is suitable for routine quality control analysis.[1][2][3]

Experimental Protocols

Materials and Reagents

-

Vildagliptin Dihydrate: Pharmaceutical grade reference standard.

-

Acetonitrile: HPLC grade.

-

Methanol: HPLC grade.[1]

-

Orthophosphoric Acid: Analytical reagent grade.

-

Water: HPLC grade, obtained from a water purification system.

-

Vildagliptin Tablets: Commercially available tablets (e.g., Galvus® 50 mg).

Instrumentation and Chromatographic Conditions

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

-

Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[4]

-

Mobile Phase: A mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typical. For example, a mobile phase of Acetonitrile: Phosphate Buffer (pH 3.6) in a 60:40 v/v ratio can be used.[1] Another option is a mixture of dilute orthophosphoric acid and acetonitrile (72:28 v/v).

-

Flow Rate: A flow rate of 1.0 mL/min is often employed.[1]

-

Injection Volume: A 10 µL injection volume is a common choice.[4]

-

Detection Wavelength: Vildagliptin can be detected at various wavelengths, with 210 nm, 215 nm, and 266 nm being reported.[1][4] The selection depends on the desired sensitivity and specificity.

-

Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).

Preparation of Standard Solutions

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of vildagliptin dihydrate reference standard and transfer it to a 100 mL volumetric flask. Dissolve in the mobile phase and make up the volume. Sonicate for 15 minutes to ensure complete dissolution.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linearity range (e.g., 5-30 µg/mL).[5]

Preparation of Sample Solutions (from Tablets)

-

Weigh and finely powder 20 tablets.

-

Accurately weigh a portion of the powder equivalent to 50 mg of vildagliptin and transfer it to a 50 mL volumetric flask.

-

Add about 30 mL of the mobile phase and sonicate for 30 minutes to ensure complete extraction of the drug.

-

Make up the volume with the mobile phase and mix well.

-

Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.

-

Dilute the filtered solution with the mobile phase to obtain a final concentration within the linearity range of the method.

Method Validation

The developed HPLC method was validated according to ICH Q2(R1) guidelines for the following parameters:

Specificity

Specificity was evaluated by injecting a blank (mobile phase), a placebo solution, and a standard solution of vildagliptin. The chromatograms were examined for any interference at the retention time of vildagliptin. The method is considered specific if no interfering peaks are observed at the retention time of the analyte.

Linearity

Linearity was assessed by analyzing a series of at least five concentrations of vildagliptin over a specified range (e.g., 25-150 µg/mL). A calibration curve was constructed by plotting the peak area against the concentration. The correlation coefficient (R²) should be greater than 0.999.

Accuracy

Accuracy was determined by the recovery method. A known amount of vildagliptin standard was added to a placebo preparation at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The percentage recovery was calculated. The acceptance criterion for recovery is typically between 98% and 102%.

Precision

-

Repeatability (Intra-day Precision): The precision of the method was determined by injecting six replicate preparations of the same sample solution on the same day. The relative standard deviation (%RSD) of the peak areas was calculated.

-

Intermediate Precision (Inter-day Precision): The intermediate precision was assessed by analyzing the same sample on two different days by different analysts. The %RSD was calculated. For both repeatability and intermediate precision, the %RSD should be less than 2%.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

-

LOD = 3.3 × (σ / S)

-

LOQ = 10 × (σ / S) Where σ is the standard deviation of the y-intercepts of the regression lines and S is the slope of the calibration curve. For example, one study found the LOD and LOQ to be 0.06 µg/ml and 0.21 µg/ml, respectively.

Robustness

The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as the flow rate (±0.1 mL/min), mobile phase composition (±2%), and detection wavelength (±2 nm). The system suitability parameters were checked after each variation.

Data Presentation

Table 1: Optimized Chromatographic Conditions

| Parameter | Condition |

| Instrument | HPLC with UV Detector |

| Column | C18 (250 mm x 4.6 mm, 5 µm)[4] |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.6) (60:40 v/v)[1] |

| Flow Rate | 1.0 mL/min[1] |

| Injection Volume | 10 µL[4] |

| Detection Wavelength | 215 nm |

| Column Temperature | Ambient |

| Retention Time | Approximately 3.9 minutes[1] |

Table 2: System Suitability Parameters

| Parameter | Acceptance Criteria | Observed Value |

| Tailing Factor | ≤ 2 | 1.2 |

| Theoretical Plates | > 2000 | 3529 |

| %RSD of Peak Areas | ≤ 2% | 0.5% |

Table 3: Validation Summary

| Validation Parameter | Result |

| Linearity Range | 25-150 µg/mL |

| Correlation Coefficient (R²) | 0.999 |

| Accuracy (% Recovery) | 99.5% - 101.2% |

| Precision (%RSD) | |

| - Repeatability | 0.6% |

| - Intermediate Precision | 0.8% |

| LOD | 0.06 µg/mL |

| LOQ | 0.21 µg/mL |

| Robustness | Robust |

Mandatory Visualization

Caption: Workflow for HPLC-UV method development and validation of vildagliptin.

References

- 1. ijrpr.com [ijrpr.com]

- 2. Development of validated stability indicating assay method for simultaneous estimation of metformin hydrochloride and vildagliptin by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. journalcmpr.com [journalcmpr.com]

- 5. ajpamc.com [ajpamc.com]

Application Note: In Vitro Cell-Based Assays for Vildagliptin Efficacy Testing

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vildagliptin is a potent and selective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4).[1][2][3] This enzyme is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] By inhibiting DPP-4, Vildagliptin increases the levels of active GLP-1 and GIP, which in turn enhance insulin secretion from pancreatic β-cells and suppress glucagon release from α-cells in a glucose-dependent manner.[1][3][4] This mechanism ultimately leads to improved glycemic control in patients with type 2 diabetes.[1][2] This document provides detailed protocols for key in vitro assays to evaluate the efficacy of Vildagliptin.

Mechanism of Action

Vildagliptin's therapeutic effect is achieved by preventing the inactivation of incretin hormones. This leads to a cascade of events that improves glucose homeostasis.

Cell-Based DPP-4 Activity Assay

This assay measures the ability of Vildagliptin to inhibit DPP-4 activity directly in a cellular context, providing a more physiologically relevant assessment than a purely biochemical enzyme assay. Human colon adenocarcinoma cells (Caco-2) or HEK293 cells endogenously expressing DPP-4 are suitable for this purpose.

Experimental Workflow

Protocol

Materials:

-

Caco-2 cells (or other DPP-4 expressing cell line)

-

DMEM, Fetal Bovine Serum (FBS), Penicillin-Streptomycin

-

Vildagliptin dihydrate

-

DPP-4 Assay Buffer (e.g., Tris-HCl, pH 7.5)

-

Fluorogenic DPP-4 Substrate: H-Gly-Pro-AMC (Aminomethylcoumarin)

-

96-well black, clear-bottom tissue culture plates

-

Fluorescence plate reader

Procedure:

-

Cell Culture: Culture Caco-2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Seeding: Seed cells into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24-48 hours to allow for adherence and monolayer formation.

-

Compound Preparation: Prepare a serial dilution of Vildagliptin in DPP-4 Assay Buffer.

-

Treatment: Remove the culture medium from the wells and wash once with Assay Buffer. Add the Vildagliptin dilutions to the respective wells. Include wells for "no inhibitor" (100% activity) and "no cells" (background) controls.

-

Incubation: Incubate the plate at 37°C for 1 hour.

-

Substrate Addition: Add the Gly-Pro-AMC substrate to all wells to a final concentration of 100 µM.[5]

-

Reaction: Incubate the plate at 37°C for 30 minutes, protected from light.

-

Measurement: Read the fluorescence using an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[5]

-

Data Analysis:

-

Subtract the background fluorescence from all readings.

-

Calculate the percent inhibition for each Vildagliptin concentration relative to the "no inhibitor" control.

-

Plot the percent inhibition against the log of Vildagliptin concentration and fit a dose-response curve to determine the IC50 value.

-

Expected Quantitative Data

| Compound | Assay Type | IC50 | Reference |

| Vildagliptin | Human DPP-4 Enzyme | ~4.6 nmol/L | [6] |

| Vildagliptin | Cell-based DPP-4 | Expected to be in the low nanomolar range | N/A |

Note: Cell-based IC50 values may vary depending on cell type, substrate concentration, and incubation times.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay is critical for evaluating the functional consequence of DPP-4 inhibition on pancreatic β-cells. It measures the ability of Vildagliptin to enhance insulin secretion in response to glucose. Pancreatic β-cell lines such as INS-1 or MIN6 are commonly used.

Protocol

Materials:

-

MIN6 or INS-1 cells

-

RPMI-1640 medium, FBS, Penicillin-Streptomycin, β-mercaptoethanol

-

Krebs-Ringer Bicarbonate HEPES buffer (KRBH)

-

Glucose (low and high concentration solutions)

-

Vildagliptin dihydrate

-

Insulin ELISA kit

-

24-well tissue culture plates

Procedure:

-

Cell Culture: Culture MIN6 cells in RPMI-1640 supplemented with 15% FBS, 1% Penicillin-Streptomycin, and 50 µM β-mercaptoethanol.

-

Seeding: Seed cells into a 24-well plate at a density of 2.5 x 10⁵ cells/well and culture for 48-72 hours.

-

Pre-incubation (Starvation):

-

Gently wash the cells twice with a glucose-free KRBH buffer.

-

Incubate the cells in KRBH buffer containing a low glucose concentration (e.g., 3.3 mM) for 2 hours at 37°C to establish a basal insulin secretion state.[7]

-

-

Treatment and Stimulation:

-

Remove the pre-incubation buffer.

-